Dihydrogen hexachloroosmate(IV) hexahydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

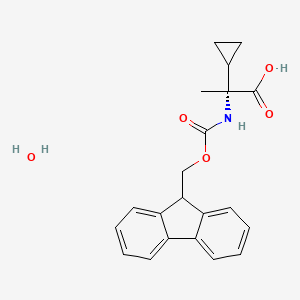

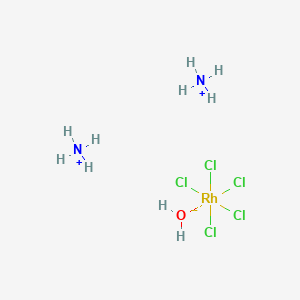

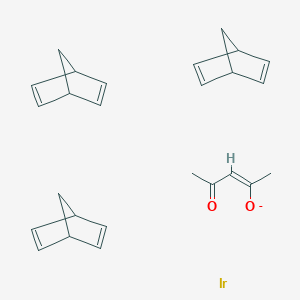

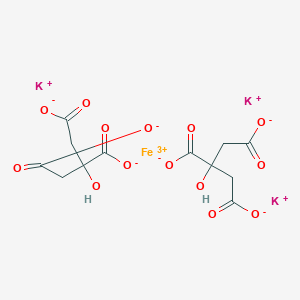

Dihydrogen hexachloroosmate(IV) hexahydrate is a compound with the molecular formula H2Cl6Os. It is used in various applications including catalysis and organic synthesis .

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula H2Cl6Os . The InChI Key for this compound is GCRLVKBHFZOVLQ-UHFFFAOYSA-H .Physical And Chemical Properties Analysis

This compound is a black crystalline solid . It is soluble in water . The molecular weight of the anhydrous form is 402.92 .Applications De Recherche Scientifique

Nanoparticles for Hydrogen Storage

Nanoparticles, including metals that could be similar in reactivity to dihydrogen hexachloroosmate(IV) hexahydrate, have been studied for their role in hydrogen storage, focusing on the reversible and secure storage of hydrogen for sustainable energy vectors. The research highlights the challenges of large-scale hydrogen storage and the potential of metal-catalyzed processes in addressing these challenges, with an emphasis on ammonia borane dehydrogenation catalyzed by nanoparticles for safer solid H2 sources (Clève D. Mboyi et al., 2021).

Heterogeneous Catalysts for Chemical Conversion

The role of heterogeneous catalysts in converting carbohydrates to chemicals through processes like oxidation, reduction, and dehydration has been explored. This involves using various metals as catalysts, which might include compounds with similar properties to this compound, highlighting their potential in facilitating environmentally friendly chemical conversions (M. Climent, A. Corma, S. Iborra, 2011).

Pollution Reduction Applications

Transition metal dichalcogenides (TMDCs), while not directly this compound, share a connection through their use of transition metals in environmental applications. These compounds have been studied for their role in pollution reduction, including gas sensing, wastewater treatment, and carbon dioxide conversion. This indicates the broader potential of transition metal compounds in environmental protection and pollution reduction efforts (Xixia Zhang et al., 2020).

Safety and Hazards

Propriétés

IUPAC Name |

tetrachloroosmium;hexahydrate;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6ClH.6H2O.Os/h6*1H;6*1H2;/q;;;;;;;;;;;;+4/p-4 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZQFYCPGDHDNEF-UHFFFAOYSA-J |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.Cl.Cl.Cl[Os](Cl)(Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl6H14O6Os |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

513.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-morpholinobenzo[d]thiazole-5-carboxylate; 99%](/img/structure/B6298349.png)

![Ethyl 4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine-2-carboxylate hydrochloride; 95%](/img/structure/B6298362.png)

![5-t-Butyl 2-ethyl 6,7-dihydrothiazolo[4,5-c]pyridine-2,5(4H)-dicarboxylate](/img/structure/B6298367.png)